3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride
Description
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-10-7-4-6(8)2-3-11(5)7;;/h6H,2-4,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZASBRXHTSSCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as reagents to synthesize pyrrolo[2,3-b]pyridine compounds, which have the potential to act as antiviral agents against specific viruses of the retrovirus family, such as the human immunodeficiency virus (hiv).
Mode of Action
It’s worth noting that similar compounds have been implicated in the synthesis of antiviral agents, suggesting a potential interaction with viral proteins or enzymes.
Biological Activity
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine
- Molecular Formula : C₆H₈N₄·2HCl
- Molecular Weight : 138.17 g/mol
- CAS Number : 886886-04-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine against various pathogens. The compound has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Candida albicans | 0.83 µM |
| Micrococcus luteus | Noted for selective action |
The compound exhibited a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with an MIC value of 0.21 µM, indicating strong antimicrobial properties .
The mechanism by which this compound exerts its antimicrobial effects involves interaction with key bacterial enzymes. Molecular docking studies suggest that it binds effectively to the active sites of DNA gyrase and MurD enzyme. The binding interactions include hydrogen bonds and π–π stacking interactions that stabilize the compound within the active site.
Key Interactions Identified:
- Hydrogen Bonds : Strong interactions with residues such as SER1084 and ASP437.
- Pi-Pi Stacking : Stabilization through interactions with nucleotides in the active site.
These interactions are crucial for the expression of antibacterial activity and suggest a similar mechanism to that of established antibiotics like ciprofloxacin .
Study on Antifungal Activity
In a comparative study assessing antifungal activity against various fungi, the compound was shown to have notable effects on strains of Candida species. It was particularly effective against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans .
Cytotoxicity Assessment
The cytotoxic effects of the compound were evaluated using MTT assays on human cell lines (HaCat and BALB/c 3T3). Results indicated that while the compound is effective against pathogens, it also exhibits low toxicity towards normal human cells:
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| HaCat | >100 |
| BALB/c 3T3 | >100 |
This suggests a favorable therapeutic index for further development as an antimicrobial agent .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride
- Molecular Formula : C₆H₁₀N₄·2HCl (base: C₆H₁₀N₄; molecular weight 138.17 g/mol; dihydrochloride: molecular weight ~211.1 g/mol)
- CAS Registry : The free base form (3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) is registered under CAS 886886-04-0 . The dihydrochloride salt is referenced in synthesis protocols but lacks a distinct CAS entry in the provided evidence.
Structural Features :
The compound consists of a bicyclic triazolopyrazine core with a methyl substituent at position 3 and an amine group at position 5. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .
Antimicrobial Activity: Derivatives of triazolopyrazines, including the target compound, exhibit significant antimicrobial properties. For example, structurally similar compounds (e.g., 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide) demonstrated superior activity against Candida albicans and Staphylococcus aureus compared to Cefixime, a reference antibiotic .
Structural Analogues
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 886886-04-0)
- Structure : Lacks the amine group at position 7 and the dihydrochloride salt.
- Properties : Molecular weight 138.17 g/mol; used as a precursor in synthesizing more complex triazolopyrazine derivatives .
[1,2,4]Triazolo[4,3-a]pyridin-7-amine Hydrochloride (CAS 1598386-14-1)
- Structure : A pyridine-based triazole with an amine at position 7, differing in the absence of the methyl group and tetrahydro ring system.
- Properties : Molecular weight 170.6 g/mol (hydrochloride salt) .
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS 1150617-76-7)
- Structure : Methyl group at position 7 and amine at position 8, distinguishing it from the target compound.
Functional Analogues
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Hydrochloride
- Structure : Features a trifluoromethyl group instead of a methyl group at position 3.
- Synthesis : Prepared via NaOH-mediated reactions in ethyl acetate/water systems .
- Applications : Used in antiviral and antibacterial drug discovery due to enhanced electronegativity and metabolic stability.
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 62337-66-0)
- Applications : Registered as a pharmaceutical impurity standard, indicating its relevance in quality control for triazolo-based drugs .
Comparative Bioactivity Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
